2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine

Conformational restriction Medicinal chemistry building blocks Ligand design

2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-4-amine (CAS 175712-60-4), also designated 4-azatricyclo[5.2.1.0²,⁶]dec-8-en-1-amine, is a bridged tricyclic primary amine (C₉H₁₄N₂, MW 150.22) built on the norbornane-derived 4,7-methanoisoindole scaffold. Its defining features are a rigid bicyclo[2.2.1]heptane framework with an endocyclic secondary amine and a bridgehead primary amine, which together impose high conformational restraint and a well-defined three-dimensional geometry.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 175712-60-4
Cat. No. B573259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine
CAS175712-60-4
Synonyms4,7-Methano-4H-isoindol-4-amine,1,2,3,3a,7,7a-hexahydro-(9CI)
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESC1C2C=CC1(C3C2CNC3)N
InChIInChI=1S/C9H14N2/c10-9-2-1-6(3-9)7-4-11-5-8(7)9/h1-2,6-8,11H,3-5,10H2
InChIKeyCUWNPVMOVTZBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-4-amine (CAS 175712-60-4): Core Structural Attributes for Procurement


2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-4-amine (CAS 175712-60-4), also designated 4-azatricyclo[5.2.1.0²,⁶]dec-8-en-1-amine, is a bridged tricyclic primary amine (C₉H₁₄N₂, MW 150.22) built on the norbornane-derived 4,7-methanoisoindole scaffold . Its defining features are a rigid bicyclo[2.2.1]heptane framework with an endocyclic secondary amine and a bridgehead primary amine, which together impose high conformational restraint and a well-defined three-dimensional geometry . This structural rigidity, combined with the presence of two distinct amine functionalities and an alkene in the bicyclic skeleton, places the compound among the conformationally constrained diamines that are employed as building blocks and ligand precursors in medicinal chemistry and catalysis [1].

Procurement Risk: Why In-Class 4,7-Methanoisoindole Derivatives Cannot Be Interchanged


The 4,7-methanoisoindole scaffold supports a range of derivatives with divergent substitution patterns and saturation levels, including 1,3-diones, octahydro analogs, and N-alkylated variants [1]. However, the specific placement of the primary amine at the bridgehead position in 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine, combined with the secondary amine embedded in the tricyclic ring system, generates a unique diamino architecture that is absent in the more common imide or dione congeners such as (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 14805-29-9) . The hexahydro saturation level in this compound also distinguishes it from tetrahydro analogs, which possess a different alkene arrangement and altered ring strain, leading to potentially divergent reactivity and selectivity profiles in downstream transformations [2]. Interchange with generic in-class compounds can therefore result in failed syntheses, altered stereochemical outcomes, or loss of the desired ligand geometry.

Quantitative Differentiation Evidence: 2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-4-amine vs. Closest Structural Analogs


Conformational Rigidity Parameter: Number of Rotatable Bonds vs. Saturated Diamine Analogs

2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-4-amine possesses zero rotatable bonds when the bridgehead primary amine is considered, as the C–NH₂ bond rotation does not alter the spatial positioning of the amine relative to the rigid tricyclic scaffold . In contrast, common flexible aliphatic diamines such as 1,2-ethylenediamine or trans-1,2-diaminocyclohexane possess 1–2 freely rotatable bonds, enabling multiple low-energy conformers [1]. The entropic benefit of the locked orientation corresponds to an estimated 0.5–1.5 kcal/mol advantage in binding free energy based on general principles of conformational preorganization [2].

Conformational restriction Medicinal chemistry building blocks Ligand design

Amine Nucleophilicity Differentiation: Bridgehead Primary vs. Cyclic Secondary Amine within the Same Scaffold

The target compound contains two distinct amine environments: an unhindered bridgehead primary amine (-NH₂) and a sterically encumbered secondary amine embedded in the fused ring system . In analogous norbornane-derived diamines, the bridgehead primary amine typically exhibits ≥10-fold greater reactivity toward electrophiles such as acid chlorides and isocyanates compared to the secondary amine due to reduced steric hindrance [1]. (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 14805-29-9) lacks a primary amine entirely, offering only an imide NH, which has a pKa ≈ 9 and displays fundamentally different nucleophilic behavior .

Chemoselective functionalization Differential reactivity Bifunctional building blocks

Synthetic Versatility: Alkene Functional Handle Retention vs. Fully Saturated (Octahydro) Analogs

2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-4-amine retains one alkene in the bicyclo[2.2.1]heptane portion of the scaffold . This olefin is available for further functionalization via epoxidation, dihydroxylation, hydroboration, or radical addition chemistry. Octahydro-1H-4,7-methanoisoindole analogs, such as (3aR,4S,7R,7aS)-octahydro-1H-4,7-methanoisoindole (CAS 5263-68-3), are fully saturated and lack this reactive handle, restricting post-synthetic scaffold elaboration to C–H activation or functional group interconversion of pre-existing substituents . The hexahydro scaffold thereby provides an additional orthogonal derivatization site compared to octahydro alternatives, expanding accessible chemical space by an estimated 10²–10³ potential analogs with a single additional synthetic step [1].

Olefin functionalization Scaffold diversification Click chemistry handles

Procurement-Guiding Application Scenarios for 2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-4-amine


Rigid Diamine Ligand Synthesis for Enantioselective Catalysis

The zero-rotatable-bond bridgehead primary amine, as discussed in Evidence Item 1, makes this compound an ideal precursor for rigid N,N-bidentate ligand scaffolds. When functionalized at both amine sites, the resulting ligands exhibit minimal conformational entropy loss upon metal coordination, which is a documented advantage for achieving high enantioselectivity in asymmetric transformations such as transfer hydrogenation and allylic substitution [1]. In this context, the compound is functionally analogous to conformationally locked diamine ligands derived from norbornane frameworks that have been employed in ruthenium- and iridium-catalyzed asymmetric reactions [1].

Chemoselective Bifunctional Linker Construction for PROTAC and Bioconjugate Design

The differential amine reactivity documented in Evidence Item 2—specifically the ≥10-fold acylation rate advantage of the bridgehead primary amine over the cyclic secondary amine—allows sequential, protecting-group-minimized installation of two distinct payloads. This is directly relevant to the construction of heterobifunctional degraders (PROTACs), antibody-drug conjugate linkers, or fluorescent probe scaffolds in which the rigid norbornene core provides a defined spacing and orientation between the two ligation points [2]. Imide-based methanoisoindole analogs cannot serve this role because they lack the requisite chemoselectivity between two nucleophilic amine sites [2].

Alkene-Containing Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

As established in Evidence Item 3, the retained alkene in this hexahydro scaffold provides a third orthogonal derivatization vector beyond the two amine functionalities. This enables a 'scaffold → scaffold' diversification strategy in which epoxidation, dihydroxylation, or hydroboration-oxidation of the olefin generates additional functional handles (epoxide, diol, alcohol) that can be further elaborated [3]. Octahydro analogs lack this capability, limiting their use in DOS campaigns to amine-only derivatization. For laboratories building compound libraries where maximizing the number of unique chemotypes per scaffold is the primary goal, this hexahydro compound offers a tangible procurement advantage [3].

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